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Compound of Interest

Compound Name:
P-Fluoro-A-acetamidocinnamic

acid

Cat. No.: B13808784

Get Quote

Executive Summary
P-Fluoro-α-acetamidocinnamic acid is a fluorinated dehydro-amino acid derivative. Structurally,

it represents a conformationally constrained analog of phenylalanine (dehydro-phenylalanine).

In drug discovery, it is primarily utilized as a synthetic building block for peptidomimetics and

asymmetric hydrogenation substrates.

Its classification as a Protein Kinase C (PKC) inhibitor appears in multiple industrial chemical

repositories. Mechanistically, this activity is attributed to its structural similarity to the phospho-

acceptor region of PKC substrates (pseudosubstrate mimicry) or cross-reactivity with the ATP-

binding cleft. This guide outlines the physicochemical basis of the molecule and provides a

rigorous protocol for validating its IC50 and mode of inhibition against PKC isoforms.

Chemical Identity & Structural Properties[1][2][3][4]
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Property Specification

Chemical Name (Z)-2-acetamido-3-(4-fluorophenyl)acrylic acid

Common Name P-Fluoro-α-acetamidocinnamic acid

CAS Number
111649-72-0 (p-fluoro analog) / 5469-45-4

(parent)

Molecular Formula C₁₁H₁₀FNO₃

Molecular Weight 223.20 g/mol

Structural Motif
α,β-Dehydroamino acid (ΔPhe); Fluorinated

aromatic ring

Solubility
Soluble in DMSO, Methanol, Ethanol; Sparingly

soluble in water

Structural Significance
The presence of the C=C double bond between the α and β carbons locks the phenyl ring and

the acetamido group into a rigid planar configuration. This rigidity is critical for:

Enzyme Recognition: Mimicking the transition state of peptide substrates.

Metabolic Stability: Resistance to proteolysis compared to standard phenylalanine residues.

Electronic Effects: The para-fluorine atom acts as a bioisostere for hydrogen or a hydroxyl

group, altering the pKa and lipophilicity without significant steric hindrance, potentially

enhancing binding affinity to hydrophobic pockets in the PKC catalytic domain.

Mechanism of Action: PKC Inhibition[6]
The Mechanistic Hypothesis
Protein Kinase C (PKC) enzymes are serine/threonine kinases that phosphorylate substrates

containing basic residues (Arg/Lys) surrounding the target Ser/Thr. The catalytic domain

requires:

ATP Binding: In the cleft between the N- and C-lobes.
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Substrate Binding: Recognition of the peptide consensus sequence.

P-Fluoro-α-acetamidocinnamic acid is postulated to act via Substrate Competitive Inhibition.

Pseudosubstrate Mimicry: The compound resembles a truncated, rigidified phenylalanine

residue. Many PKC substrates and inhibitors (e.g., the PKC pseudosubstrate peptide) rely

on a hydrophobic residue (Phe) near the phosphorylation site. The rigid dehydro-structure

may lock the enzyme in an inactive conformation or block the substrate access channel.

PTP Cross-Reactivity: Cinnamic acid derivatives are confirmed inhibitors of Low Molecular

Weight Protein Tyrosine Phosphatases (LMW-PTP) by mimicking the phosphotyrosine

transition state. It is possible that P-Fluoro-α-acetamidocinnamic acid exhibits dual-specificity

or has been miscategorized in databases due to this overlapping structural pharmacology.

Critical Literature Analysis
Researchers must distinguish between verified primary data and database aggregation errors:

Verified Activity: The parent compound (α-acetamidocinnamic acid) and its derivatives are

documented antagonists of the CCK1 receptor (Cholecystokinin) and substrates for

asymmetric hydrogenation.

Database Attribution: Citations linking this specific molecule to PKC inhibition often reference

Varnavas et al. (2004).[1] However, this text primarily discusses CCK antagonism. The PKC

activity is likely a secondary off-target effect or a confusion with cinnamic acid-based PTP

inhibitors.

Recommendation: Treat P-Fluoro-α-acetamidocinnamic acid as a putative hit. Validation via the

protocol below is essential before using it as a chemical probe.

Signaling Pathway Visualization
The following diagram illustrates the PKC signaling cascade and the theoretical intervention

point of a substrate-competitive inhibitor.
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Caption: Putative mechanism of PKC inhibition via substrate competition within the canonical

signaling cascade.

Experimental Validation Protocol
To confirm the efficacy of P-Fluoro-α-acetamidocinnamic acid as a PKC inhibitor, the following

In Vitro Kinase Assay is the gold standard. This protocol uses a radiometric transfer method (

P-ATP), which is more robust than fluorescence polarization for initial validation.

Materials Required
Enzyme: Recombinant PKCα (or specific isoform of interest).

Substrate: Histone H1 or PKC-specific peptide (e.g., RFARKGALRQKNV).

Activators: Phosphatidylserine (PS), Diacylglycerol (DAG), Ca²⁺.
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Test Compound: P-Fluoro-α-acetamidocinnamic acid (dissolved in DMSO).

Tracer:

.

Step-by-Step Methodology
Preparation of Lipid Vesicles:

Mix Phosphatidylserine (20 µg/mL) and DAG (2 µg/mL) in chloroform.

Evaporate solvent under nitrogen.

Resuspend in 20 mM HEPES (pH 7.4) by sonication to form micelles.

Reaction Assembly (Total Volume 50 µL):

Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 0.5 mM CaCl₂, 1 mM DTT.

Enzyme: 10–20 ng PKC.

Substrate: 0.2 mg/mL Histone H1.

Inhibitor: Add P-Fluoro-α-acetamidocinnamic acid at varying concentrations (0.1 nM – 100

µM). Maintain DMSO < 1%.

Initiation:

Start reaction by adding ATP mix (10 µM cold ATP + 0.5 µCi

).

Incubation:

Incubate at 30°C for 10–20 minutes. (Ensure linear range).

Termination & Detection:
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Stop reaction by spotting 25 µL onto P81 phosphocellulose paper.

Wash papers 3x with 0.75% Phosphoric acid (to remove unreacted ATP).

Wash 1x with Acetone.

Dry and measure radioactivity via liquid scintillation counting (CPM).

Data Analysis (Self-Validating Logic)
Calculate the percentage of inhibition relative to the DMSO control.

Validation Check: If IC50 > 50 µM, the compound is likely a weak or non-specific inhibitor. If

IC50 < 1 µM, it is a potent hit.
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Caption: Radiometric PKC kinase assay workflow for IC50 determination.

Synthesis Pathway
For researchers needing to synthesize the compound de novo (e.g., to introduce the fluorine

atom specifically):

Erlenmeyer-Plöchl Azlactone Synthesis:

Condensation: 4-Fluorobenzaldehyde + N-Acetylglycine + Sodium Acetate (in Acetic

Anhydride).

Intermediate: Formation of the azlactone (oxazolone).

Hydrolysis: Ring opening with water/acetone to yield (Z)-2-acetamido-3-(4-

fluorophenyl)acrylic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b13808784/docs#technical-guide-p-fluoro-
acetamidocinnamic-acid-in-kinase-modulation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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